

Application Notes and Protocols for GNE-781 in a TR-FRET Assay

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Compound of Interest

Compound Name: *Gne-781*

Cat. No.: *B15568939*

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Introduction

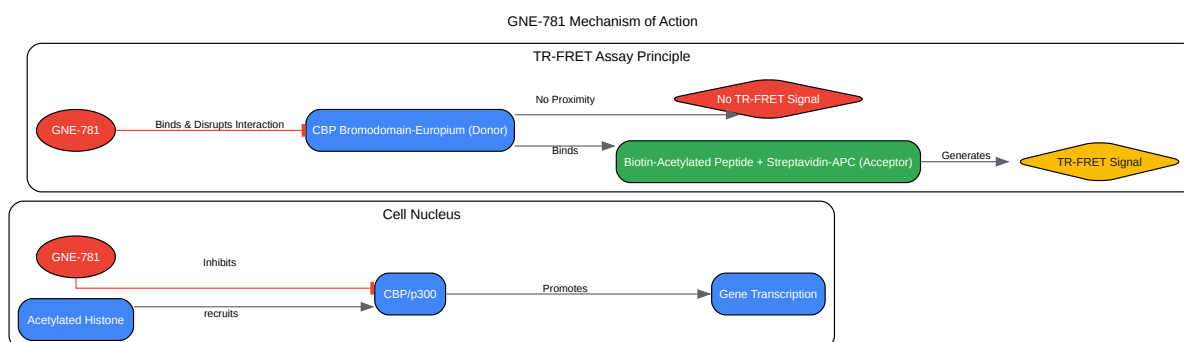
GNE-781 is a highly potent and selective inhibitor of the bromodomain of the transcriptional coactivators CREB-binding protein (CBP) and p300.[1][2][3][4] Bromodomains are protein modules that recognize acetylated lysine residues, a key post-translational modification in the regulation of gene expression. The CBP/p300 bromodomain is implicated in the transcription of various genes involved in cell growth and proliferation, making it an attractive target in oncology.[5] **GNE-781** demonstrates exceptional potency and selectivity for the CBP bromodomain over other bromodomain families, such as the BET (Bromodomain and Extra-Terminal domain) family.

This document provides a detailed protocol for utilizing **GNE-781** in a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. TR-FRET is a robust, homogeneous assay format ideal for high-throughput screening and characterization of inhibitors. The assay measures the disruption of the interaction between the CBP bromodomain and an acetylated peptide substrate by an inhibitor, such as **GNE-781**.

Signaling Pathway

The CREB-binding protein (CBP) is a transcriptional co-activator that plays a crucial role in gene expression. A key signaling event is the phosphorylation of the transcription factor CREB (cAMP response element-binding protein). Upon phosphorylation, CREB is recognized by the

KIX domain of CBP. Independently, the bromodomain of CBP recognizes acetylated lysine residues on histones and other proteins, which is a critical step in chromatin remodeling and transcriptional activation. **GENE-781** specifically inhibits this latter interaction by binding to the acetyl-lysine binding pocket of the CBP bromodomain, thereby preventing the "reading" of this epigenetic mark and subsequent gene transcription.



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Caption: **GENE-781** inhibits the interaction between the CBP bromodomain and acetylated histones, disrupting gene transcription. This inhibition can be measured in a TR-FRET assay where **GENE-781** disrupts the proximity of donor and acceptor fluorophores.

Quantitative Data

The following table summarizes the inhibitory potency of **GENE-781** and a comparative compound.

Compound	Target	Assay Type	IC50 (nM)	Reference
GNE-781	CBP	TR-FRET	0.94	
GNE-781	BRD4(1)	TR-FRET	5100	
DC_CP20	CBP	TR-FRET	744.3	

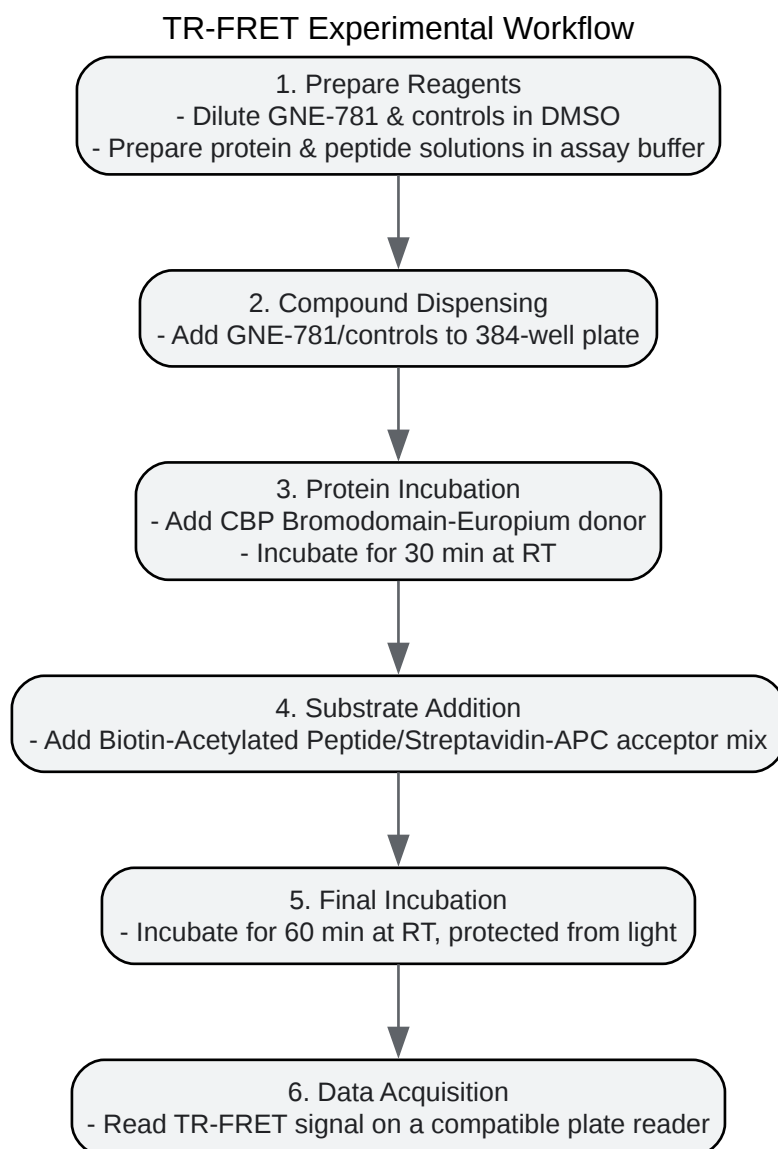
Experimental Protocol: TR-FRET Assay for GNE-781

This protocol is adapted from established high-throughput screening assays for CBP bromodomain inhibitors.

Materials and Reagents:

- **GNE-781:** Prepare a stock solution in 100% DMSO.
- CBP Bromodomain (human, amino acids 1081-1197): GST-tagged or His-tagged.
- Acetylated Peptide Substrate: A biotinylated peptide containing an acetylated lysine residue (e.g., based on Histone H4).
- TR-FRET Donor: Europium (Eu³⁺)-labeled anti-GST or anti-His antibody.
- TR-FRET Acceptor: Allophycocyanin (APC)-labeled streptavidin.
- Assay Buffer: 20 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% BSA (w/v), 0.01% Triton X-100 (v/v).
- Assay Plates: White, 384-well, low-volume plates.
- Plate Reader: A microplate reader capable of TR-FRET measurements (e.g., with excitation at ~340 nm and emission detection at ~620 nm for the donor and ~665 nm for the acceptor).

Experimental Workflow:



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Caption: A streamlined workflow for the **GNE-781** TR-FRET assay from reagent preparation to data acquisition.

Step-by-Step Procedure:

- Compound Preparation:
 - Create a serial dilution of **GNE-781** in 100% DMSO. A typical starting concentration for the highest dose would be 100 μ M.

- Prepare control wells containing only DMSO (for no inhibition) and a known non-inhibitor or a saturating concentration of a known inhibitor (for maximum inhibition).
- Reagent Preparation:
 - Thaw all protein and peptide reagents on ice.
 - Prepare the working solutions of the CBP bromodomain protein labeled with the Europium donor and the acetylated peptide/streptavidin-APC acceptor mix in the assay buffer. The optimal concentrations should be determined empirically, but a starting point of 10 nM for the GST-CBP BrD can be used.
- Assay Protocol:
 - Dispense a small volume (e.g., 200 nL) of the serially diluted **GNE-781** or control solutions into the wells of a 384-well plate.
 - Add the CBP bromodomain-Europium donor solution to all wells.
 - Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the bromodomain.
 - Add the biotinylated acetylated peptide and streptavidin-APC acceptor mixture to all wells to initiate the binding reaction.
 - Incubate the plate for 60 minutes at room temperature, protected from light.
- Data Acquisition:
 - Measure the TR-FRET signal using a compatible plate reader. Set the excitation wavelength to approximately 340 nm and measure the emission at 620 nm (Europium donor) and 665 nm (APC acceptor).
 - The TR-FRET ratio is typically calculated as (Acceptor Emission / Donor Emission) * 10,000.
- Data Analysis:

- Plot the TR-FRET ratio against the logarithm of the **GNE-781** concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of **GNE-781** required to inhibit 50% of the CBP bromodomain-peptide interaction.

Disclaimer: This protocol serves as a guideline. Optimal conditions, including reagent concentrations and incubation times, may need to be determined for specific experimental setups.

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